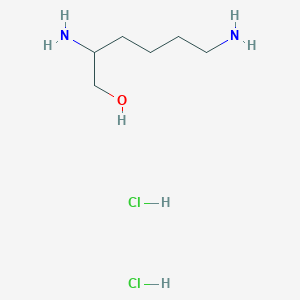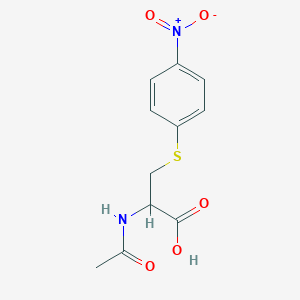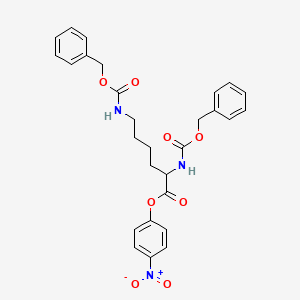![molecular formula C10H11F3N2O5 B13401188 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13401188.png)
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione, also known as trifluridine, is a synthetic nucleoside analog. It is primarily used as an antiviral and anticancer agent. Trifluridine is known for its ability to inhibit the replication of viral DNA and has been used in the treatment of herpes simplex virus infections and as a component of combination therapies for certain cancers .
準備方法
Synthetic Routes and Reaction Conditions
Trifluridine is synthesized through a multi-step process that involves the introduction of a trifluoromethyl group to a pyrimidine base. The synthesis typically starts with the preparation of 5-trifluoromethyluracil, which is then glycosylated with a protected sugar moiety. The final steps involve deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of trifluridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Trifluridine undergoes various chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Trifluridine can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of trifluridine with modified functional groups, which can have different biological activities and properties .
科学的研究の応用
Trifluridine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on DNA replication and repair mechanisms.
Medicine: Used in the treatment of herpes simplex virus infections and as a component of combination therapies for colorectal cancer.
Industry: Employed in the development of antiviral and anticancer drugs.
作用機序
Trifluridine exerts its effects by incorporating into viral DNA during replication, leading to the formation of defective DNA strands. This incorporation inhibits the activity of DNA polymerase, preventing the synthesis of new viral DNA. In cancer therapy, trifluridine interferes with DNA synthesis in rapidly dividing cancer cells, leading to cell death .
類似化合物との比較
Similar Compounds
Idoxuridine: Another nucleoside analog used as an antiviral agent.
Vidarabine: An antiviral drug with a similar mechanism of action.
Fluorouracil: A chemotherapeutic agent used in cancer treatment.
Uniqueness
Trifluridine is unique due to its trifluoromethyl group, which enhances its antiviral and anticancer properties. This structural feature allows for better incorporation into DNA and increased potency compared to other nucleoside analogs .
特性
分子式 |
C10H11F3N2O5 |
|---|---|
分子量 |
296.20 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6-,7-/m1/s1 |
InChIキー |
VSQQQLOSPVPRAZ-FSDSQADBSA-N |
異性体SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


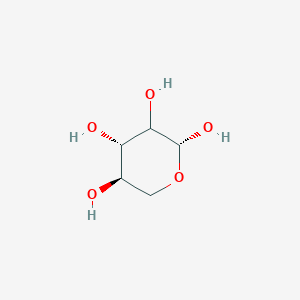

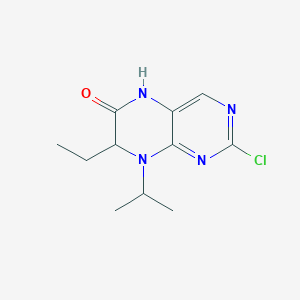

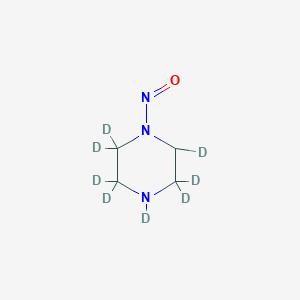
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
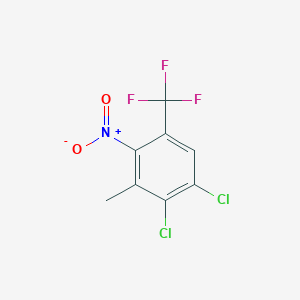

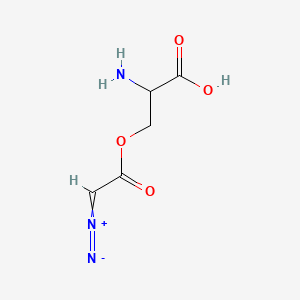
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
![5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)
